![molecular formula C16H14ClFO4 B14213055 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819075-77-9](/img/structure/B14213055.png)
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H14ClFO4 This compound is characterized by the presence of a benzaldehyde group substituted with chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and 2,6-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-6-fluorophenol is reacted with 2,6-dimethoxybenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
- 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
Uniqueness
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents along with multiple methoxy groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
819075-77-9 |
|---|---|
Molecular Formula |
C16H14ClFO4 |
Molecular Weight |
324.73 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14ClFO4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3 |
InChI Key |
NYPCTJAPWBSHDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


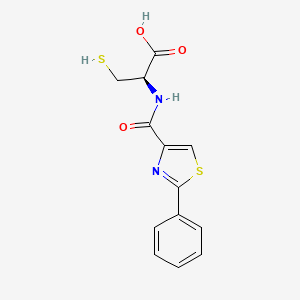
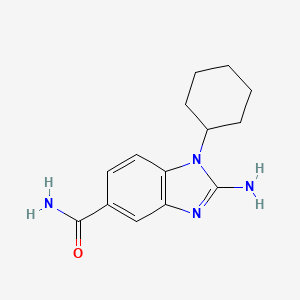
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
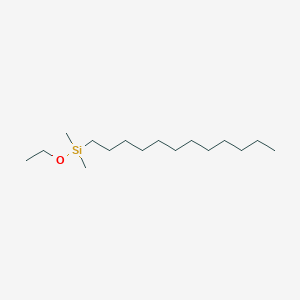
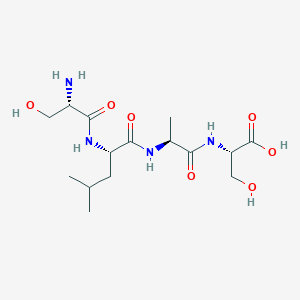
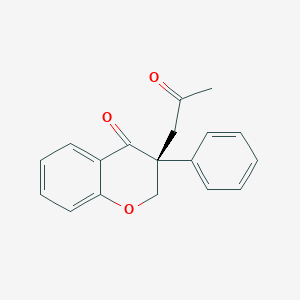
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

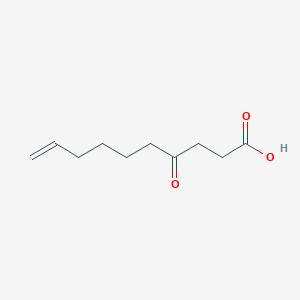
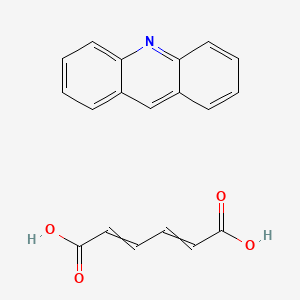
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
